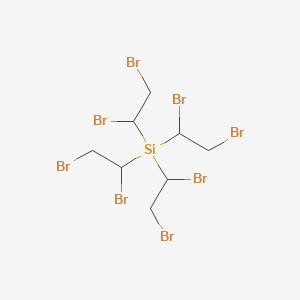
Silane, tetrakis(1,2-dibromoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tetrakis(1,2-dibromoethyl)- is a silicon-based compound with the molecular formula C8H12Br8Si It is characterized by the presence of four 1,2-dibromoethyl groups attached to a central silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, tetrakis(1,2-dibromoethyl)- can be synthesized through the reaction of silicon tetrachloride with 1,2-dibromoethane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
SiCl4+4C2H4Br2→Si(C2H4Br2)4+4HCl
Industrial Production Methods
In an industrial setting, the production of silane, tetrakis(1,2-dibromoethyl)- involves large-scale reactors where silicon tetrachloride and 1,2-dibromoethane are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, tetrakis(1,2-dibromoethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include silane derivatives with different functional groups.
Oxidation: Major products include silicon dioxide (SiO2) and brominated by-products.
Reduction: Products include silicon hydrides and brominated hydrocarbons.
Applications De Recherche Scientifique
Silane, tetrakis(1,2-dibromoethyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of advanced materials, including polymers and ceramics.
Mécanisme D'action
The mechanism of action of silane, tetrakis(1,2-dibromoethyl)- involves its ability to undergo various chemical transformations. The bromine atoms can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The silicon atom can form strong bonds with oxygen, leading to the formation of stable silicon-oxygen networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, tetrakis(1,2-dichloroethyl)-
- Silane, tetrakis(1,2-diiodoethyl)-
- Silane, tetrakis(1,2-difluoroethyl)-
Uniqueness
Silane, tetrakis(1,2-dibromoethyl)- is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other halogenated silanes. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical modifications.
Propriétés
Numéro CAS |
168985-31-7 |
|---|---|
Formule moléculaire |
C8H12Br8Si |
Poids moléculaire |
775.5 g/mol |
Nom IUPAC |
tetrakis(1,2-dibromoethyl)silane |
InChI |
InChI=1S/C8H12Br8Si/c9-1-5(13)17(6(14)2-10,7(15)3-11)8(16)4-12/h5-8H,1-4H2 |
Clé InChI |
ZGWZRBXQPPDIHQ-UHFFFAOYSA-N |
SMILES canonique |
C(C([Si](C(CBr)Br)(C(CBr)Br)C(CBr)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
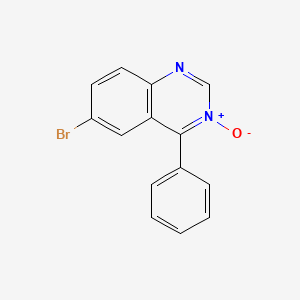
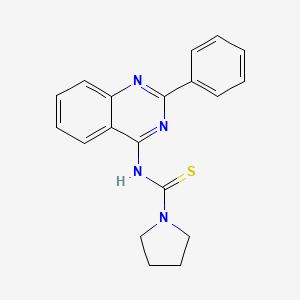
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
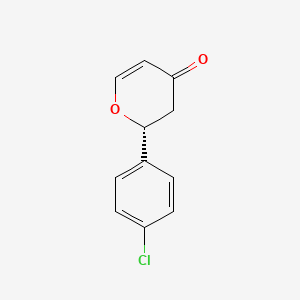
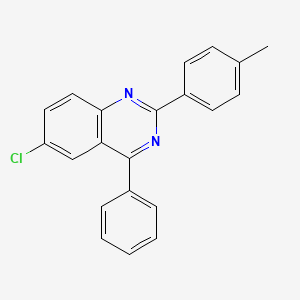
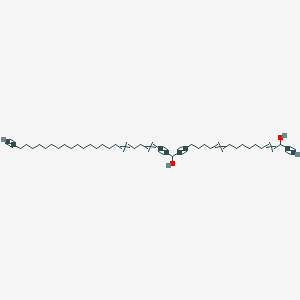

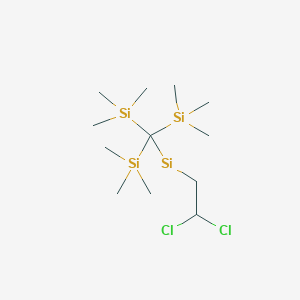
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
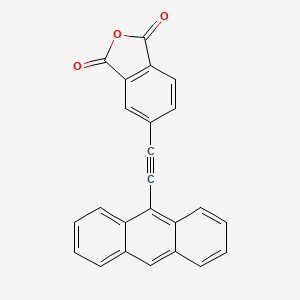

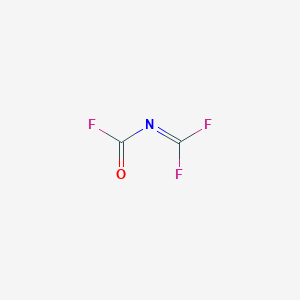
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
